molecular formula C14H20F3N3 B1428690 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline CAS No. 630125-91-6

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Cat. No. B1428690
M. Wt: 287.32 g/mol
InChI Key: ZYWCDXFRHUHFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, also known as 4-EPMTA, is an organofluorine compound with a wide range of applications in the scientific research field. It is a colorless to yellow-brown liquid with a low melting point and a boiling point of 140-141°C. 4-EPMTA has been used as a building block for the synthesis of a variety of compounds and as an intermediate in the synthesis of pharmaceuticals. It has also been employed as a reagent in chemical reactions, such as the Grignard reaction and the Suzuki coupling reaction.

Scientific Research Applications

Synthesis and Antimicrobial Applications

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and related compounds have shown promising applications in the synthesis of antimicrobial agents. For instance, similar molecules have been synthesized and demonstrated high activity against Mycobacterium smegmatis, a bacterium used as a model for tuberculosis studies (Yolal et al., 2012). Additionally, derivatives of such compounds have been synthesized for their potential use as antimicrobial agents against various bacterial and fungal strains (Patel, Kumari, & Patel, 2012).

Applications in Cancer Research

Compounds similar to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline have been synthesized as intermediates in the production of antitumor agents. For instance, 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, is an intermediate for the antitumor agent nilotinib (Yang Shijing, 2013).

Electrochemical Applications

The electrochemical fluorination of compounds similar to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has been studied. Such research explores the production of perfluoro compounds, which have various industrial applications (Abe, Baba, & Soloshonok, 2001).

Corrosion Inhibition Research

Derivatives of compounds similar to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) was conducted to analyze the inhibition efficiencies of these compounds (Wang et al., 2006).

Synthesis of Novel Compounds

This chemical also plays a role in the synthesis of new compounds with potential biological applications. For example, new carboxylic acid amides containing an N-methylpiperazine fragment, closely related to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, were synthesized for potential use in various pharmaceutical applications (Koroleva et al., 2011).

properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3/c1-2-19-5-7-20(8-6-19)10-11-3-4-12(18)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWCDXFRHUHFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Synthesis routes and methods I

Procedure details

To a mixture of (4-amino-2-trifluoromethyl-phenyl)-(4-ethyl-piperazin-1-yl)-methanone (20 g, 66.4 mmol) in THF (500 mL) was added BH3.DMS (19.91 mL, 199 mmol) dropwise. Then the mixture was stirred at 80° C. for 4 h. The mixture was quenched by adding MeOH and then concentrated. The residue was purified by silica column chromatography on silica gel (PE:EA=2:1, Rf=0.35) to give a white solid of 4-(4-ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenylamine (14 g, 46.0 mmol, 69.4% yield): 1H NMR (400 MHz, CDCl3) δ: 7.48 (d, J=8.4 Hz, 1H), 6.91 (d, J=2.8 Hz, 1H), 6.79 (dd, J=2.4, 8.4 Hz, 1H), 3.76 (s, 2H), 3.53 (s, 2H), 2.45-2.39 (m, 8H), 1.08 (t, J=7.2 Hz, 3H); ES-LCMS m/z 288 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
19.91 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (21.7 g, 68.3 mmol) obtained in Step (2) above was stirred in a solution of methanol. The reaction solution was mixed with Pd/C (1.8 g, 17.08 mmol), followed by stirring under hydrogen conditions for about 12 hours at room temperature. The reaction mixture was filtered through a Celite pad under reduced pressure, and washed with methanol. The filtrate was concentrated under reduced pressure to obtain the title compound (19.4 g, 99%).
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

To a mixture of (4-amino-2-trifluoromethyl-phenyl)-(4-ethyl-piperazin-1-yl)-methanone (20 g, 66.4 mmol) in THF (500 mL) was added BH3DMS (19.91 mL, 199 mmol) dropwise. Then the mixture was stirred at 80° C. for 4 h. The mixture was quenched by adding MeOH and then concentrated. The residue was purified by silica column chromatography on silica gel (PE:EA=2:1, Rf=0.35) to give a white solid of 4-(4-ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenylamine (14 g, 46.0 mmol, 69.4% yield): 1H NMR (400 MHz, CDCl3) δ: 7.48 (d, J=8.4 Hz, 1H), 6.91 (d, J=2.8 Hz, 1H), 6.79 (dd, J=2.4, 8.4 Hz, 1H), 3.76 (s, 2H), 3.53 (s, 2H), 2.45-2.39 (m, 8H), 1.08 (t, J=7.2 Hz, 3H); ES-LCMS m/z 288 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Citations

For This Compound
9
Citations
AK El-Damasy, HJ Kim, JW Park, Y Nam… - Journal of Enzyme …, 2023 - Taylor & Francis
BCR-ABL inhibition is an effective therapeutic approach for the treatment of chronic myeloid leukaemia (CML). Herein, we report the discovery of AKE-72 (5), a diarylamide 3-…
Number of citations: 4 www.tandfonline.com
CH Zhang, MW Zheng, YP Li, XD Lin… - Journal of medicinal …, 2015 - ACS Publications
A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized. Structure–activity relationship (SAR) analysis of these compounds led to …
Number of citations: 45 pubs.acs.org
MI El-Gamal, CH Oh - Bulletin of the Korean Chemical Society, 2012 - Citeseer
A diarylurea compound 1 possessing pyrrolo [3, 2-c] pyridine nucleus was designed and synthesized with structure similarity to Sorafenib. Compound 1 was tested over 60-cancer cell …
Number of citations: 16 citeseerx.ist.psu.edu
MA Khan, MI El-Gamal, MS Abdel-Maksoud… - J Pharm …, 2014 - academia.edu
A series of diarylureas and diarylamides possessing pyrrolo [3, 2-c] pyridine scaffold was designed and synthesized. Their in vitro antiproliferative activities were tested against a panel …
Number of citations: 8 www.academia.edu
MI El-Gamal, MH Jung, W San Lee, T Sim… - European journal of …, 2011 - Elsevier
Synthesis of a new series of diarylureas and diarylamides having 1H-pyrrolo[3,2-c]pyridine scaffold is described. Their in vitro antiproliferative activity against A375P human melanoma …
Number of citations: 36 www.sciencedirect.com
M Wang, L Lan, Y Wang, J Zhang, L Shi… - Bioorganic & Medicinal …, 2023 - Elsevier
Aberrant FGF19/FGFR4 signaling has been demonstrated to be an oncogenic driver of growth and survival in human hepatocellular carcinoma (HCC). At present, the development of …
Number of citations: 1 www.sciencedirect.com
M Schröder, L Tan, J Wang, Y Liang, NS Gray… - Cell Chemical …, 2020 - cell.com
MKK7 (MEK7) is a key regulator of the JNK stress signaling pathway and targeting MKK7 has been proposed as a chemotherapeutic strategy. Detailed understanding of the MKK7 …
Number of citations: 16 www.cell.com
ML Arwood, Y Liu, SK Harkins, DM Weinstock… - Cell Chemical …, 2023 - cell.com
Recurrent JAK2 alterations are observed in myeloproliferative neoplasms, B-cell acute lymphoblastic leukemia, and other hematologic malignancies. Currently available type I JAK2 …
Number of citations: 4 www.cell.com
X Deng, W Zhou, E Weisberg, J Wang, J Zhang… - Bioorganic & medicinal …, 2012 - Elsevier
Here we describe the synthesis and characterization of a number of 3-amino-1H-indazol-6-yl-benzamides that were designed to target the ‘DFG-out’ conformation of the kinase …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.